INS37217, also known as denufosol tetrasodium, is a synthetic dinucleotide structurally similar to uridine 5'-triphosphate (UTP). [, ] It acts as a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor widely expressed in epithelial cells. [, , ] This receptor activation triggers downstream signaling pathways involved in various physiological processes. In scientific research, INS37217 serves as a valuable tool to investigate P2Y2 receptor function in vitro and in vivo, particularly in epithelial tissues like the respiratory system and the retinal pigment epithelium (RPE). [, , , ]
Denufosol tetrasodium is a pharmacological agent primarily developed for the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound functions as a selective agonist for the P2Y2 receptor, which plays a crucial role in enhancing mucosal hydration and facilitating mucus clearance in the respiratory tract. By promoting chloride ion secretion and inhibiting sodium absorption, denufosol tetrasodium aims to alleviate the symptoms associated with thick, sticky mucus characteristic of cystic fibrosis.
Denufosol tetrasodium is classified as a dinucleoside tetraphosphate, specifically composed of two nucleosides: deoxycytidine and uridine. It is synthesized in its tetrasodium salt form for inhalation use. The compound has been explored in clinical trials to assess its efficacy and safety in improving lung function among cystic fibrosis patients, particularly those with mild to moderate disease severity .
The synthesis of denufosol tetrasodium involves several key steps:
This synthetic pathway allows for the efficient production of denufosol tetrasodium while ensuring that the final product retains its pharmacological properties .
Denufosol tetrasodium has a complex molecular structure characterized by:
The molecular architecture comprises two nucleobases linked through four phosphate groups. This structure is essential for its function as a P2Y2 receptor agonist, facilitating interactions that lead to increased chloride ion transport across epithelial cells in the lungs .
Denufosol tetrasodium undergoes several chemical reactions during its synthesis:
These reactions must be carefully controlled to ensure high yield and purity of the final product .
Denufosol tetrasodium exerts its therapeutic effects through:
Denufosol tetrasodium exhibits several significant physical and chemical properties:
These properties are crucial for ensuring effective delivery via nebulization in clinical settings .
Denufosol tetrasodium has been primarily investigated for:
Clinical trials have demonstrated its potential benefits, although further research is needed to fully establish its efficacy across diverse patient populations .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: